molecular formula C15H15ClN4 B11837841 3-Chloro-7-(4-methylpiperazin-1-yl)quinoline-8-carbonitrile CAS No. 88347-10-8

3-Chloro-7-(4-methylpiperazin-1-yl)quinoline-8-carbonitrile

Cat. No.: B11837841
CAS No.: 88347-10-8
M. Wt: 286.76 g/mol
InChI Key: YHNCOLUZHXVWFC-UHFFFAOYSA-N
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Description

3-Chloro-7-(4-methylpiperazin-1-yl)quinoline-8-carbonitrile is a chemical compound with the molecular formula C15H15ClN4. It is a member of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-7-(4-methylpiperazin-1-yl)quinoline-8-carbonitrile typically involves the reaction of 3-chloroquinoline-8-carbonitrile with 4-methylpiperazine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets quality standards .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-7-(4-methylpiperazin-1-yl)quinoline-8-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction can modify the functional groups on the quinoline ring .

Scientific Research Applications

3-Chloro-7-(4-methylpiperazin-1-yl)quinoline-8-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-7-(4-methylpiperazin-1-yl)quinoline-8-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-7-(4-methylpiperazin-1-yl)quinoline-8-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro group and a piperazine moiety makes it a versatile scaffold for drug design and other applications .

Properties

CAS No.

88347-10-8

Molecular Formula

C15H15ClN4

Molecular Weight

286.76 g/mol

IUPAC Name

3-chloro-7-(4-methylpiperazin-1-yl)quinoline-8-carbonitrile

InChI

InChI=1S/C15H15ClN4/c1-19-4-6-20(7-5-19)14-3-2-11-8-12(16)10-18-15(11)13(14)9-17/h2-3,8,10H,4-7H2,1H3

InChI Key

YHNCOLUZHXVWFC-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=C(C3=NC=C(C=C3C=C2)Cl)C#N

Origin of Product

United States

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